molecular formula C20H21NO2 B4983519 3-(2-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one CAS No. 5759-56-8

3-(2-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one

Cat. No.: B4983519
CAS No.: 5759-56-8
M. Wt: 307.4 g/mol
InChI Key: RDCGPRDARLEINQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one is an organic compound that belongs to the class of anilines It is characterized by the presence of an ethoxy group attached to the aniline ring and a phenyl group attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one typically involves the reaction of 2-ethoxyaniline with a suitable cyclohexenone derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow synthesis or batch processing. These methods are optimized to maximize yield and minimize production costs while ensuring the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

3-(2-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one is unique due to its specific structural features, such as the combination of an ethoxy group on the aniline ring and a phenyl group on the cyclohexene ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(2-ethoxyanilino)-5-phenylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-2-23-20-11-7-6-10-19(20)21-17-12-16(13-18(22)14-17)15-8-4-3-5-9-15/h3-11,14,16,21H,2,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCGPRDARLEINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=CC(=O)CC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386610
Record name STK021482
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5759-56-8
Record name STK021482
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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